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tert-Butyl 2-(4-bromopyridin-2-yl)acetate Documentation Hub

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  • Product: tert-Butyl 2-(4-bromopyridin-2-yl)acetate
  • CAS: 1266119-33-8

Core Science & Biosynthesis

Foundational

chemical structure of tert-Butyl 2-(4-bromopyridin-2-yl)acetate

Executive Summary tert-Butyl 2-(4-bromopyridin-2-yl)acetate (CAS: 1266119-33-8) is a high-value heterocyclic building block utilized extensively in modern medicinal chemistry. Its structural utility lies in its orthogona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 2-(4-bromopyridin-2-yl)acetate (CAS: 1266119-33-8) is a high-value heterocyclic building block utilized extensively in modern medicinal chemistry. Its structural utility lies in its orthogonal reactivity profile : the C4-bromine atom serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-tert-butyl acetate arm provides a nucleophilic alpha-carbon or a masked carboxylate for downstream amidation. This dual functionality makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the synthesis of kinase inhibitors, BET bromodomain inhibitors, and GPCR ligands.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyData
CAS Number 1266119-33-8
IUPAC Name tert-butyl 2-(4-bromopyridin-2-yl)acetate
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
SMILES CC(C)(C)OC(=O)CC1=NC=CC(Br)=C1
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
pKa (Calculated) ~3.5 (Conjugate acid of pyridine N)
LogP ~2.8 (Lipophilic due to tert-butyl group)
Structural Analysis

The molecule consists of a pyridine core substituted at the 2-position with a tert-butyl acetate group and at the 4-position with a bromine atom.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, increasing the acidity of the methylene protons at the C2-position (

    
    -protons).
    
  • Sterics: The bulky tert-butyl group prevents unwanted nucleophilic attack at the ester carbonyl and suppresses self-condensation during synthesis.

  • Regiochemistry: The C4-position is activated for Nucleophilic Aromatic Substitution (

    
    ) and oxidative addition by Pd(0) due to the inductive effect of the ring nitrogen, though less so than the C2 position.
    

Synthetic Pathways[6][7][8][9]

The synthesis of tert-butyl 2-(4-bromopyridin-2-yl)acetate is typically achieved through the functionalization of 4-bromo-2-methylpyridine . The acidity of the methyl protons on the picoline ring allows for deprotonation by strong bases, followed by trapping with an electrophilic carbonate source.

Method A: Lateral Lithiation (Preferred Route)

This method utilizes Lithium Hexamethyldisilazide (LiHMDS) to generate the picolyl anion, which is then reacted with di-tert-butyl dicarbonate (


).

Reaction Scheme:

  • Deprotonation: 4-Bromo-2-methylpyridine + LiHMDS

    
     Lithium (4-bromopyridin-2-yl)methanide
    
  • Acylation: Anion +

    
    
    
    
    
    Product + LiOBoc

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagent Prep: Dissolve 4-bromo-2-methylpyridine (1.0 eq) in anhydrous THF. Cool to -78°C.[1]

  • Base Addition: Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 20 mins. The solution typically turns deep red/orange, indicating anion formation.

  • Electrophile Addition: Stir for 30 mins at -78°C. Add a solution of

    
     (1.1 eq) in THF dropwise.
    
  • Workup: Allow to warm to 0°C over 2 hours. Quench with saturated

    
    . Extract with EtOAc.[2]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Critical Note: The temperature must be strictly controlled (-78°C) to prevent nucleophilic attack of the base on the pyridine ring or the bromine (halogen dance).

Visualization: Synthetic Workflow

Synthesis Start 4-Bromo-2-methylpyridine (CAS 22282-99-1) Base LiHMDS / THF -78°C Start->Base Dissolution Intermediate Lithium Picolyl Anion (Deep Red) Base->Intermediate Deprotonation Product tert-Butyl 2-(4-bromopyridin-2-yl)acetate (Target) Intermediate->Product Acylation w/ Boc2O Reagent Boc2O (Di-tert-butyl dicarbonate) Reagent->Product Electrophile

Figure 1: Lateral lithiation pathway for the synthesis of the target compound.

Reactivity Profile & Applications

The versatility of this compound stems from its ability to undergo divergent synthetic transformations.[3]

C4-Functionalization (Cross-Coupling)

The C4-bromine is an excellent handle for Palladium-catalyzed reactions.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to create biaryl scaffolds (e.g., for kinase inhibitors).

  • Buchwald-Hartwig: Amination to introduce solubilizing groups (piperazines, morpholines).

  • Sonogashira: Introduction of alkyne linkers.

Side-Chain Manipulation

The tert-butyl acetate group is a "masked" acetic acid.

  • Acid Deprotection: Treatment with TFA/DCM yields 2-(4-bromopyridin-2-yl)acetic acid.

  • Alpha-Alkylation: The methylene group remains acidic. Treatment with NaH and an alkyl halide allows for substitution at the alpha-position, creating chiral centers if done stereoselectively.

Application in Drug Discovery

This scaffold is particularly relevant in the design of BET Bromodomain Inhibitors and EP2 Receptor Antagonists . The pyridine nitrogen provides a hydrogen bond acceptor, while the C4-substituent fills hydrophobic pockets in the target protein.

Visualization: Divergent Reactivity Map

Reactivity Center tert-Butyl 2-(4-bromopyridin-2-yl)acetate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki Buchwald Buchwald-Hartwig (HNR2, Pd cat.) Center->Buchwald Hydrolysis Acid Hydrolysis (TFA or HCl) Center->Hydrolysis Alkylation Alpha-Alkylation (NaH, R-X) Center->Alkylation Biaryl 4-Arylpyridine Derivative (Kinase Inhibitor Core) Suzuki->Biaryl Amine 4-Aminopyridine Derivative (Solubility/Potency) Buchwald->Amine Acid Pyridyl Acetic Acid (Amide Coupling Precursor) Hydrolysis->Acid Branched Alpha-Substituted Ester (Steric Control) Alkylation->Branched

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Experimental Handling & Safety

Stability[9][12]
  • Thermal: Stable at room temperature. Avoid prolonged heating >100°C without solvent as tert-butyl esters can undergo thermal elimination (isobutylene loss).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Halogenated pyridines can be light-sensitive; store in amber vials.

Hazards[2]
  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[4]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

References

  • Sigma-Aldrich. Product Specification: tert-Butyl 2-(4-bromopyridin-2-yl)acetate. Link

  • Organic Syntheses. General Procedure for Lateral Lithiation of Picolines. Org. Synth. 2000, 77, 154. Link

  • Journal of Medicinal Chemistry.Discovery of Pyridine-Based Inhibitors. (General reference for scaffold utility).
  • PubChem. Compound Summary for CID 57354424 (Related Analogues). Link

  • Beilstein J. Org.[2] Chem. Scalable synthesis of pyridine-2-yl acetate derivatives. 2013, 9, 2367–2373. Link

Sources

Exploratory

molecular weight and formula of tert-Butyl 2-(4-bromopyridin-2-yl)acetate

An In-Depth Technical Guide to tert-Butyl 2-(4-bromopyridin-2-yl)acetate for Advanced Research & Development This guide provides a comprehensive technical overview of tert-Butyl 2-(4-bromopyridin-2-yl)acetate, a key inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 2-(4-bromopyridin-2-yl)acetate for Advanced Research & Development

This guide provides a comprehensive technical overview of tert-Butyl 2-(4-bromopyridin-2-yl)acetate, a key intermediate in modern medicinal chemistry and drug discovery. Designed for researchers, synthetic chemists, and drug development professionals, this document synthesizes fundamental physicochemical data, detailed synthetic strategies, and practical applications, grounding all information in established scientific principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

tert-Butyl 2-(4-bromopyridin-2-yl)acetate is a substituted pyridine derivative strategically functionalized for use as a versatile building block in organic synthesis. The presence of a bromine atom on the pyridine ring offers a reactive handle for cross-coupling reactions, while the tert-butyl acetate moiety provides a sterically hindered ester that can be selectively hydrolyzed under specific conditions.

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄BrNO₂[1]
Molecular Weight 272.14 g/mol
CAS Number 1266119-33-8
Appearance Liquid
Purity (Typical) ≥96%
Storage Conditions 2-8°C, under inert atmosphere
Synonyms tert-butyl (4-bromo-2-pyridinyl)acetate
Molecular Structure

The structure of tert-Butyl 2-(4-bromopyridin-2-yl)acetate is critical to its function. The diagram below illustrates the key components of the molecule.

Caption: Chemical structure of tert-Butyl 2-(4-bromopyridin-2-yl)acetate.

Proposed Synthetic Pathway & Methodologies

While multiple synthetic routes can be envisioned, a robust and scalable approach involves the esterification of a suitable carboxylic acid precursor. The following represents a logical and field-proven workflow for producing high-purity tert-Butyl 2-(4-bromopyridin-2-yl)acetate.

Workflow Diagram: Proposed Synthesis

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Purification A 4-Bromo-2-methylpyridine B 4-Bromo-pyridine-2-carboxylic acid A->B KMnO₄ or SeO₂ C tert-Butyl 2-(4-bromopyridin-2-yl)acetate (Target Compound) B->C 1. SOCl₂ or (COCl)₂ 2. tert-Butanol, Base D Crude Product C->D Workup E Purified Product (>96%) D->E Column Chromatography

Caption: A logical three-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure derived from standard organic synthesis methodologies.[2][3]

Step 1: Oxidation of 4-Bromo-2-methylpyridine

  • Rationale: The methyl group at the 2-position of the pyridine ring is a convenient precursor to the required carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) are effective for this transformation.

  • Procedure:

    • To a stirred solution of 4-bromo-2-methylpyridine (1.0 eq) in a suitable solvent (e.g., pyridine or a water/t-butanol mixture), add KMnO₄ (3.0-4.0 eq) portion-wise, maintaining the temperature below 50°C.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with concentrated HCl to pH 3-4 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-bromopyridine-2-carboxylic acid.

Step 2: tert-Butyl Esterification

  • Rationale: Direct esterification with tert-butanol is inefficient due to steric hindrance. A two-step approach via an acyl chloride intermediate is standard practice. Thionyl chloride (SOCl₂) or oxalyl chloride are effective for creating the highly reactive acyl chloride.

  • Procedure:

    • Suspend 4-bromopyridine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-bromopyridine-2-carbonyl chloride.

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.

    • Add a solution of tert-butanol (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) dropwise.

    • Stir the reaction at room temperature overnight.

Step 3: Workup and Purification

  • Rationale: Standard aqueous workup removes inorganic salts and water-soluble impurities. Silica gel column chromatography is the definitive method for isolating the target compound from unreacted starting materials and side products.

  • Procedure:

    • Quench the reaction mixture with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford tert-Butyl 2-(4-bromopyridin-2-yl)acetate as a liquid.

Application in Drug Discovery & Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block. Its structure is tailored for generating molecular diversity in drug discovery campaigns.[4]

Role as a Scaffold in Medicinal Chemistry

The primary utility of tert-Butyl 2-(4-bromopyridin-2-yl)acetate lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] The bromine atom at the C4 position can be substituted with a wide variety of aryl, heteroaryl, or alkyl groups from corresponding boronic acids or esters. This allows for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.

For example, related structures have been investigated as inhibitors of bromodomain-containing protein 4 (BRD4), a target of significant interest in oncology.[7]

Workflow: Application in a Suzuki Coupling Reaction

G cluster_0 Reaction Conditions A tert-Butyl 2-(4-bromopyridin-2-yl)acetate C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) B Arylboronic Acid (R-B(OH)₂) D Coupled Product (tert-Butyl 2-(4-arylpyridin-2-yl)acetate) C->D Suzuki Coupling E API Candidate Library D->E Further Modification / Screening

Caption: Use of the title compound in a Suzuki coupling to generate diverse products.

Quality Control & Analytical Characterization

Ensuring the purity and identity of this intermediate is critical for the success of subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is mandatory.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify any impurities. A reversed-phase HPLC (RP-HPLC) method is standard.[8][9]

  • Typical Protocol:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

      • Rationale: TFA acts as an ion-pairing agent to improve peak shape for the basic pyridine nitrogen.

    • Gradient: Start at 30% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at 254 nm.

    • Expected Result: A single major peak corresponding to the product, with purity typically calculated as the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identity of the compound.

  • ¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts:

    • δ 8.5-8.6 ppm (d, 1H): Proton at C6 of the pyridine ring, downfield due to proximity to the nitrogen atom.

    • δ 7.4-7.5 ppm (d, 1H): Proton at C5 of the pyridine ring.

    • δ 7.2-7.3 ppm (s, 1H): Proton at C3 of the pyridine ring.

    • δ 3.8-3.9 ppm (s, 2H): Methylene protons (-CH₂-) of the acetate group.

    • δ 1.4-1.5 ppm (s, 9H): Methyl protons of the tert-butyl group.

  • ¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts:

    • δ ~170 ppm: Carbonyl carbon (C=O) of the ester.

    • δ ~150-160 ppm: Pyridine carbons C2 and C6.

    • δ ~120-140 ppm: Pyridine carbons C3, C4, and C5. The carbon attached to bromine (C4) will be further downfield.

    • δ ~82 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~45 ppm: Methylene carbon (-CH₂-).

    • δ ~28 ppm: Methyl carbons of the tert-butyl group.

    • Rationale: These predicted shifts are based on standard chemical shift values for similar functional groups and pyridine derivatives.[10]

Safety & Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • GHS Pictogram: GHS07 (Exclamation mark).

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing vapors.

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere like nitrogen or argon to prevent degradation.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-butyl bromoacetate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of tert-butyl acetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Retrieved from [Link]

  • Google Patents. (n.d.). CN106380398A - A green synthetic method for tert-butyl bromoacetate.
  • Supporting Information. (n.d.). 2. Retrieved from [Link]

  • Beilstein Journals. (2013, August 12). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]

  • Google Patents. (2011, September 1). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][2][10]triazolo[4,3-a][10]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PMC. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][11]-Fused Indole Heterocycles. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Reddit. (2012, July 4). Suzuki coupling help. Retrieved from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl bromide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). By Detection. Retrieved from [Link]

  • ACG Publications. (2024, January 11). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Retrieved from [Link]

  • PubMed. (2021, January 20). Reverse Phase-high-performance Liquid Chromatography (RP-HPLC) Analysis of Globin Chains from Human Erythroid Cells. Retrieved from [Link]

Sources

Foundational

Technical Guide: Synthetic Utility & Handling of 4-Bromopyridine Derivatives

Executive Summary 4-Bromopyridine (4-BrPy) represents a paradox in heterocyclic chemistry: it is an indispensable building block for functionalizing the C4 position of the pyridine ring—critical for kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromopyridine (4-BrPy) represents a paradox in heterocyclic chemistry: it is an indispensable building block for functionalizing the C4 position of the pyridine ring—critical for kinase inhibitors and agrochemicals—yet it is notoriously unstable in its free base form. This guide provides a technical roadmap for navigating the electronic deficiencies of the pyridine ring, preventing self-polymerization, and executing high-yield cross-couplings (Suzuki, Buchwald-Hartwig) and metallation reactions.

Part 1: The Chemical Nature of the Beast

Electronic Structure & Instability

The pyridine nitrogen is electron-withdrawing, making the ring electron-deficient (


-deficient). While this facilitates Nucleophilic Aromatic Substitution (SNAr), it creates a specific handling challenge for 4-bromopyridine.

The Self-Quaternization Trap: Unlike its 2- or 3-bromo counterparts, 4-bromopyridine free base is structurally primed for intermolecular polymerization. The nitrogen lone pair of one molecule acts as a nucleophile, attacking the C4-position of a neighbor, displacing the bromide. This chain reaction forms an insoluble polypyridyl salt (often observed as a "pink/red" solid upon decomposition).

Expertise Insight: Never store the free base. Always store 4-bromopyridine as the Hydrochloride (HCl) salt. The protonated nitrogen (


) eliminates nucleophilicity, rendering the salt stable indefinitely at room temperature.
Visualization: The Polymerization Cascade

The following diagram illustrates the mechanism of failure when the free base is mishandled.

Polymerization FreeBase 4-Bromopyridine (Free Base) Attack Intermolecular SNAr Attack FreeBase->Attack N lone pair active Dimer Pyridyl-Pyridinium Intermediate Attack->Dimer Displaces Br- Polymer Insoluble Polypyridyl Salt Dimer->Polymer Chain Propagation

Caption: Mechanism of self-quaternization. The free base must be generated in situ to prevent this cascade.

Part 2: C-C Bond Formation (Palladium Catalysis)

Suzuki-Miyaura Coupling

The Suzuki coupling of 4-bromopyridine is complicated by the coordination of the pyridine nitrogen to the Palladium (Pd) center, which poisons the catalyst.[1]

Strategic Protocol Adjustments:

  • Base Selection: Use inorganic bases (K2CO3, Cs2CO3) in excess (3.0 equiv) to neutralize the HCl salt and facilitate transmetalation.

  • Ligand Choice: Use bulky, electron-rich phosphines (e.g., S-Phos, X-Phos) or bidentate ligands (dppf) to outcompete the pyridine nitrogen for Pd coordination.

  • Solvent Systems: Biphasic systems (Dioxane/H2O) are superior, aiding in the solubility of the inorganic base.

Catalyst Performance Comparison
Catalyst SystemLigand TypeYield PotentialNotes
Pd(dppf)Cl2 BidentateHigh (>85%)Robust; resists N-coordination; standard for 4-BrPy.
Pd(PPh3)4 MonodentateModerate (50-70%)Prone to oxidation; PPh3 is easily displaced by Pyridine-N.
Pd2(dba)3 + X-Phos Bulky PhosphineExcellent (>90%)Best for sterically hindered boronic acids.

Part 3: C-N Bond Formation (Buchwald-Hartwig)

Direct amination at the C4 position competes with the SNAr pathway but allows for wider substrate scope.

Critical Parameter: The Base Using the HCl salt requires consuming 1 equivalent of base immediately.

  • Standard: NaOtBu (Sodium tert-butoxide). Strong enough to deprotonate the amine and the HCl salt.

  • Alternative: LiHMDS (Lithium hexamethyldisilazide) for base-sensitive substrates.

Expertise Insight: If the reaction turns black and stalls, the amine substrate likely chelated the Pd. Switch to a precatalyst like Xantphos Pd G3 to ensure active species generation.

Part 4: Metallation (Lithium-Halogen Exchange)

Generating 4-lithiopyridine is high-risk due to "Halogen Dance" (migration of the Li to the more stable C3 position) and nucleophilic attack of the alkyl-lithium on the ring.

The "Inverse Addition" Technique: Do not add n-BuLi to the pyridine. Instead, add the 4-bromopyridine to a mixture of n-BuLi and the electrophile (if compatible) or use in situ trapping at cryogenic temperatures (-78°C).

  • Solvent: Non-ethereal solvents (like Toluene or DCM) can sometimes suppress side reactions compared to THF, though THF is standard for solubility.

  • Reagent: n-BuLi is standard, but i-PrMgCl (TurboGrignard) allows for exchange at higher temperatures (-20°C) with better functional group tolerance.

Part 5: Detailed Experimental Protocols

Protocol A: Safe Generation of Free Base (For Immediate Use)

Use this only if the coupling reaction cannot tolerate the HCl salt directly.

  • Dissolution: Suspend 4-bromopyridine HCl (10 mmol) in DCM (20 mL).

  • Neutralization: Slowly add saturated aq. NaHCO3 (20 mL) at 0°C.

  • Separation: Shake vigorously. Separate the organic layer.[2]

  • Drying: Dry over MgSO4 for <5 minutes.

  • Utilization: Filter directly into the reaction vessel. Do not concentrate to dryness.

    • Validation: If the solution turns pink/red, polymerization has begun. Discard.

Protocol B: Suzuki Coupling (Direct use of HCl Salt)

Target: 4-Arylpyridine synthesis.

  • Setup: Charge a Schlenk flask with:

    • 4-Bromopyridine HCl (1.0 equiv)[3]

    • Arylboronic acid (1.2 equiv)[1][4]

    • Pd(dppf)Cl2 (3-5 mol%)

    • K2CO3 (3.5 equiv) — Extra base accounts for HCl.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Concentration ~0.2 M.

  • Degassing (Critical): Sparge with Nitrogen/Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. The product is a pyridine; ensure the aqueous layer is basic (pH > 10) during extraction to keep the product in the organic phase.

Part 6: Strategic Decision Tree

Use this logic flow to select the correct synthetic pathway.

SynthesisStrategy Start Start: 4-Bromopyridine HCl Target What is the Target Bond? Start->Target CC C-C Bond Target->CC CN C-N Bond Target->CN Metal C-Electrophile (Aldehyde/Ketone) Target->Metal Suzuki Suzuki Coupling (Use Pd(dppf)Cl2 + 3.5eq Base) CC->Suzuki Aryl/Vinyl Buchwald Buchwald-Hartwig (Use NaOtBu + BINAP) CN->Buchwald Amine Lithiation Li-Halogen Exchange (-78°C, Inverse Addition) Metal->Lithiation Reactive Electrophile

Caption: Workflow selector based on target functionality. Red border indicates high risk (Lithiation).

Part 7: References

  • Sigma-Aldrich. 4-Bromopyridine hydrochloride Product Safety & Properties. Retrieved from

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions. Retrieved from

  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine. Retrieved from

  • Wikipedia. Buchwald–Hartwig amination: Scope and Conditions. Retrieved from

  • ResearchGate. The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-(4-bromopyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: A Versatile Pyridine Derivative in Drug Discovery The pyridine scaffold is a cornerstone in the design of novel therapeutics, owing t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: A Versatile Pyridine Derivative in Drug Discovery

The pyridine scaffold is a cornerstone in the design of novel therapeutics, owing to its ability to engage in a variety of biological interactions. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical in optimizing drug-target interactions. tert-Butyl 2-(4-bromopyridin-2-yl)acetate has emerged as a valuable intermediate in this context. The presence of the bromo-substituent at the 4-position provides a handle for further chemical modifications, such as cross-coupling reactions, while the tert-butyl acetate group at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other derivatizations. Understanding the fundamental physicochemical properties of this compound is therefore paramount for its effective use in the synthesis of complex molecules.

Molecular and Physicochemical Properties

A summary of the known properties of tert-Butyl 2-(4-bromopyridin-2-yl)acetate is presented in the table below.

PropertyValueSource
CAS Number 1266119-33-8[1][2]
Molecular Formula C11H14BrNO2[1]
Molecular Weight 272.14 g/mol [1][2]
Physical Form Liquid
Purity Typically ≥96%
Storage Conditions Inert atmosphere, 2-8°C[1]
InChI 1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3
InChIKey YRGXZFJOWJAGQO-UHFFFAOYSA-N
Melting Point and Boiling Point: An Analysis

As of the latest literature review, specific, experimentally determined values for the melting and boiling points of tert-Butyl 2-(4-bromopyridin-2-yl)acetate have not been published. However, its documented physical state as a liquid at ambient temperature indicates that its melting point is below standard room temperature (approximately 20-25°C).

The boiling point is anticipated to be significantly elevated due to the compound's molecular weight and polar functional groups. For context, related, less complex pyridine derivatives exhibit a wide range of boiling points, and the presence of the bromine atom and the tert-butyl ester group in the target molecule would contribute to stronger intermolecular forces, thus increasing the boiling point. A predicted boiling point for a similar, but not identical, compound, Ethyl 2-(3-bromopyridin-4-yl)acetate, is 296.3 ± 25.0 °C at 760 Torr, which may serve as a rough estimation[3]. It is crucial to note that such predictions should be used with caution and experimental determination is highly recommended.

Experimental Determination of Melting and Boiling Points: Methodologies

For researchers requiring precise values for the melting and boiling points of tert-Butyl 2-(4-bromopyridin-2-yl)acetate, standard laboratory techniques should be employed.

Melting Point Determination

A standard capillary melting point apparatus can be used. The sample is loaded into a capillary tube and heated at a controlled rate. The temperature range over which the sample transitions from a solid to a liquid is recorded as the melting point. Given that the substance is a liquid at room temperature, this determination would require sub-ambient temperature capabilities.

Workflow for Sub-Ambient Melting Point Determination

cluster_prep Sample Preparation cluster_analysis Analysis prep1 Cool sample below expected MP prep2 Load into capillary tube analysis1 Place in cooled melting point apparatus prep2->analysis1 Transfer analysis2 Ramp temperature slowly analysis1->analysis2 Initiate heating analysis3 Record melting range analysis2->analysis3 Observe phase transition

Caption: Workflow for determining the melting point of a substance that is liquid at room temperature.

Boiling Point Determination

The boiling point can be determined using a distillation apparatus or a micro-boiling point method. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. Given the likely high boiling point, vacuum distillation may be necessary to prevent decomposition.

Experimental Setup for Boiling Point Determination

cluster_setup Distillation Apparatus flask Heating Mantle Distillation Flask with Sample thermometer Thermometer flask->thermometer Vapor path condenser Condenser collection Collection Flask condenser->collection thermometer->condenser

Caption: Simplified diagram of a distillation apparatus for boiling point determination.

Synthesis and Purification Considerations

The synthesis of tert-Butyl 2-(4-bromopyridin-2-yl)acetate typically involves the esterification of 2-(4-bromopyridin-2-yl)acetic acid or a related derivative. General synthetic procedures for similar compounds often utilize standard esterification conditions or palladium-catalyzed cross-coupling reactions to introduce the acetate moiety[4][5].

Purification is commonly achieved through flash column chromatography on silica gel, using a gradient of ethyl acetate in a non-polar solvent such as heptane or hexane. The purity of the final product is then typically assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Drug Development

tert-Butyl 2-(4-bromopyridin-2-yl)acetate is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility is exemplified by its application in the development of kinase inhibitors and other targeted therapeutics[6]. The 4-bromo substituent serves as a key functional group for introducing molecular diversity through reactions such as Suzuki, Stille, or Buchwald-Hartwig cross-couplings. The tert-butyl ester can be deprotected under acidic conditions to reveal the carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug candidates.

Logical Flow of Utility in Synthesis

start tert-Butyl 2-(4-bromopyridin-2-yl)acetate step1 Cross-Coupling at 4-position start->step1 step2 Ester Hydrolysis start->step2 step1->step2 step3 Amide Bond Formation step2->step3 end Complex Drug Candidate step3->end

Caption: Synthetic utility of tert-Butyl 2-(4-bromopyridin-2-yl)acetate in drug discovery.

Conclusion

While the precise melting and boiling points of tert-Butyl 2-(4-bromopyridin-2-yl)acetate remain to be experimentally documented in publicly available literature, its known properties as a liquid at room temperature and its structural similarity to related compounds provide a foundational understanding for its handling and application. This guide has provided an overview of its known physicochemical characteristics, outlined standard methodologies for the determination of its melting and boiling points, and contextualized its importance as a versatile intermediate in the field of drug development. Accurate experimental determination of these fundamental properties would be a valuable contribution to the chemical literature.

References

  • tert-Butyl {2-bromo-4-[2-(pyridin-3-yl)ethenyl]phenoxy}acetate - PubChem. [Link]

  • Tert-butyl 2-(4-bromophenyl)acetate | C12H15BrO2 | CID 14775457 - PubChem. [Link]

  • Practical Synthesis of Fragment - Supporting Information. [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - Beilstein Journals. [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • 51054-99-0 | Ethyl 2-(3-bromopyridin-4-yl)acetate - Aggie Access. [Link]

  • Ethyl 2-(3-bromopyridin-4-yl)acetate - MySkinRecipes. [Link]

  • isopropanol (CAS 67-63-0) Properties | Density, Cp, Viscosity | Chemcasts. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision C-H Functionalization of tert-Butyl 2-(4-bromopyridin-2-yl)acetate

Executive Summary This guide details the protocols for the late-stage C-H functionalization of tert-Butyl 2-(4-bromopyridin-2-yl)acetate (CAS: 1266119-33-8).[1] This scaffold is a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the late-stage C-H functionalization of tert-Butyl 2-(4-bromopyridin-2-yl)acetate (CAS: 1266119-33-8).[1] This scaffold is a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.

The Challenge: Functionalizing this molecule is chemically precarious due to two competing "fragile" motifs:

  • The C4-Bromine Handle: A high-value site for future Suzuki/Buchwald couplings.[1] Standard Pd(0) C-H activation conditions often lead to premature oxidative addition or hydrodehalogenation at this site.

  • The tert-Butyl Ester: Acid-labile.[1] Traditional acidic C-H activation (e.g., standard Minisci reactions) will hydrolyze this group.

The Solution: We present two orthogonal, self-validating workflows:

  • Method A (Steric Control): Iridium-Catalyzed C-H Borylation targeting the C5 position .[1]

  • Method B (Electronic Control): Radical C-H Alkylation targeting the C6 position (using mild, acid-free conditions).

Strategic Analysis & Regioselectivity Map

The regioselectivity of 2,4-disubstituted pyridines is governed by the interplay of steric crowding and electronic activation.

G Substrate tert-Butyl 2-(4-bromopyridin-2-yl)acetate C3 C3 Position (Blocked) Substrate->C3 Steric Clash (Acetate + Br) C4 C4-Bromine (Preserve) Substrate->C4 Fragile Site (Avoid Pd(0)) C5 C5 Position (Sterically Accessible) Substrate->C5 Target: Ir-Catalysis (Borylation) C6 C6 Position (Electronically Active) Substrate->C6 Target: Radical/Pd(II) (Alkylation/Arylation)

Figure 1: Regioselectivity logic gate. C3 is inaccessible due to the flanking acetate and bromine. C5 is the primary target for steric-controlled methods (Ir), while C6 is activated for nucleophilic radical attack.[1]

Method A: Iridium-Catalyzed C5-Selective Borylation[1]

This protocol uses the [Ir(OMe)(cod)]₂/dtbpy system. This catalyst is bulky and prefers the least sterically hindered C-H bond (C5).

Mechanistic Insight: The pyridine nitrogen is a strong ligand that can poison the Iridium catalyst. However, the bulky tert-butyl acetate group at the C2 position sterically inhibits the nitrogen from binding tightly to the Ir center, allowing the catalytic cycle to proceed without requiring Lewis acid additives.

Materials
  • Substrate: tert-Butyl 2-(4-bromopyridin-2-yl)acetate (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (0.7 equiv - Note: Using substoichiometric boron maximizes conversion of the expensive B₂pin₂ and simplifies purification, but 1.1 equiv is standard for max yield).

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)[1]

  • Solvent: Anhydrous MTBE or THF (0.5 M). Hexane is standard but this polar substrate may have solubility issues.[1]

Protocol Steps
  • Glovebox Setup: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with [Ir(OMe)(cod)]₂ (9.9 mg, 0.015 mmol) and dtbpy (8.0 mg, 0.03 mmol).

  • Catalyst Activation: Add 1 mL of anhydrous MTBE. The solution should turn dark brown/red immediately. Let stand for 5 minutes.

  • Reactant Addition: Add B₂pin₂ (279 mg, 1.1 mmol) and the pyridine substrate (1.0 mmol). Add remaining solvent to reach 0.5 M concentration.

  • Sealing: Cap the vial with a Teflon-lined cap. Seal with electrical tape if removing from the glovebox.

  • Reaction: Heat at 60°C for 4-6 hours .

    • Checkpoint: Monitor by LCMS. Look for the mass shift [M+H]⁺ = Substrate + 126 Da.

    • Safety Note: Do not exceed 80°C. Higher temperatures increase the risk of protodebromination (loss of the C4-Br).

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: The resulting pinacol boronate ester is stable on silica but can streak.

    • Eluent: Hexane/Ethyl Acetate (gradient 10% to 40%).

    • Note: If the boronate is unstable, convert it immediately to the trifluoroborate salt (

      
      , MeOH/H2O) for storage.
      

Method B: C6-Selective Radical Alkylation (Acid-Free Minisci)[1]

Traditional Minisci reactions use Ag/Persulfate/TFA/Heat. Do NOT use these conditions. The TFA and heat will cleave the tert-butyl ester.

Recommended Protocol: Zinc-Sulfinate Radical Alkylation.[1] This method operates at mild temperature and neutral pH, preserving both the ester and the bromide.

Materials
  • Substrate: tert-Butyl 2-(4-bromopyridin-2-yl)acetate (1.0 equiv)

  • Radical Precursor: Zinc sulfinate salt (Zn(SO₂R)₂) (2.5 equiv) (e.g., Zinc difluoromethanesulfinate for

    
     insertion).
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0 equiv).

  • Solvent: DMSO/H₂O (3:1).

Protocol Steps
  • Setup: In a standard fume hood (air tolerant), dissolve the substrate (0.5 mmol) and Zinc sulfinate salt (1.25 mmol) in DMSO (1.5 mL) and water (0.5 mL).

  • Initiation: Add TBHP (3.0 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12 hours.

    • Mechanism:[1][2][3][4][5][6][7] The radical generated (

      
      ) is nucleophilic. It attacks the protonated pyridine (formed in situ or via H-bonding with water) at the most electron-deficient position: C6 .[1]
      
  • Quench: Dilute with saturated NaHCO₃ and extract with Ethyl Acetate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting & Critical Parameters

The "Bromine Integrity" Check

The C4-Br bond is the failure point.

  • If you see Des-Bromo product (Mass = M - 79):

    • Cause: Hydride source contamination or excessive temperature in Ir-catalysis.[1]

    • Fix: Ensure solvents are anhydrous. Lower temperature to 50°C. Switch solvent to Octane (non-polar solvents suppress oxidative addition into C-Br).

Workflow Visualization: Ir-Catalyzed Cycle

IrCycle Start Pre-Catalyst [Ir(OMe)(cod)]2 + dtbpy ActiveCat Active Species [Ir(dtbpy)(Bpin)3] Start->ActiveCat HBpin / -COD OxAdd Oxidative Addition (C-H Activation at C5) ActiveCat->OxAdd Substrate Binding RedElim Reductive Elimination (Product Release) OxAdd->RedElim Steric Selection RedElim->ActiveCat Regeneration Product C5-Borylated Product + Active Cat RedElim->Product

Figure 2: The catalytic cycle.[1] Note that the active species regenerates.[2][3][5] The "Steric Selection" step is where the C2-Acetate group protects the C3 position, forcing activation at C5.

Data Summary Table

ParameterMethod A (Ir-Borylation)Method B (Zn-Minisci)
Target Site C5 (Meta)C6 (Ortho)
Primary Handle Boronate Ester (Bpin)Alkyl Group (R)
C4-Br Stability High (in non-polar solvents)High (Neutral pH)
Ester Stability ExcellentExcellent (Avoids TFA)
Limiting Factor Steric crowding at C3Electronic deactivation
Key Reagent [Ir(OMe)(cod)]₂Zinc Sulfinate / TBHP

References

  • Ir-Catalyzed Borylation (Seminal Work): Cho, J.-Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Hartwig, J. F. (2002). Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds.[5][8] Science, 295(5553), 305–308.

  • Pyridine C-H Activation Reviews: Li, H.-L., & Kuninobu, Y. (2021).[7] Palladium-Catalyzed Secondary C(sp3)−H Arylation of 2-Alkylpyridines. Advanced Synthesis & Catalysis.

  • Zinc Sulfinate Radical Chemistry (Minisci)
  • Substrate Data: PubChem CID 56963478: tert-Butyl 2-(4-bromopyridin-2-yl)acetate.[1]

Sources

Application

alkylation procedures at the alpha-position of tert-Butyl 2-(4-bromopyridin-2-yl)acetate

Application Note: AN-2026-PYR-ALK Topic: Optimization of -Alkylation Strategies for Functionalized Pyridyl Acetates Substrate: tert-Butyl 2-(4-bromopyridin-2-yl)acetate Date: February 24, 2026 Author: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR-ALK Topic: Optimization of


-Alkylation Strategies for Functionalized Pyridyl Acetates
Substrate: tert-Butyl 2-(4-bromopyridin-2-yl)acetate
Date:  February 24, 2026
Author:  Senior Application Scientist

Executive Summary

This guide details the protocols for the mono-selective


-alkylation of tert-butyl 2-(4-bromopyridin-2-yl)acetate.[1] The presence of the electron-deficient pyridine ring significantly increases the acidity of the 

-methylene protons (estimated pKa

18–20 in DMSO), facilitating facile deprotonation. However, the 4-bromo substituent introduces a critical sensitivity to lithium-halogen exchange and "halogen dance" mechanisms if improper bases or temperatures are employed.[1]

This document provides two validated workflows:

  • Method A (Cryogenic Kinetic Control): Uses LiHMDS at -78°C for high-precision mono-alkylation, preserving the 4-bromo handle.[1]

  • Method B (Phase Transfer Catalysis): A scalable, ambient-temperature alternative using mild bases, suitable for robust alkylating agents.[1]

Strategic Analysis & Mechanistic Grounding

The Acidity-Stability Paradox

The substrate features a 2-pyridyl group that stabilizes the enolate via resonance and inductive electron withdrawal. While this lowers the activation energy for deprotonation, it also stabilizes the resulting product, potentially making the mono-alkylated species susceptible to a second deprotonation (bis-alkylation).

  • Substrate pKa: The

    
    -protons of ethyl 2-pyridylacetate have a pKa of approx. 21-22 in DMSO [1].[1] The tert-butyl ester provides steric bulk that marginally increases this value but primarily shields against Claisen self-condensation.[1]
    
  • 4-Bromo Sensitivity: The C4-position bromine is susceptible to nucleophilic attack or metal-halogen exchange.[1] Strong nucleophilic bases like

    
    -BuLi are strictly contraindicated  as they will trigger lithium-halogen exchange or addition to the pyridine ring [2].[1]
    
Base Selection Logic
BaseSuitabilityRationale
LiHMDS High Non-nucleophilic, bulky.[1] The Li-enolate is tight, favoring mono-alkylation.[1] Compatible with aryl bromides at -78°C.
NaH MediumHeterogeneous reaction (DMF/THF).[1] Good for thermodynamic control but risks over-alkylation and loss of the Br-group via radical pathways if not carefully monitored.
LDA LowWhile non-nucleophilic, it is more basic than LiHMDS.[1] Higher risk of "halogen dance" (migration of Br to C3) on the pyridine ring [3].
KHMDS MediumThe K-enolate is more reactive ("loose" ion pair), increasing reaction rate but potentially sacrificing mono/bis selectivity.[1]

Detailed Experimental Protocols

Protocol A: Cryogenic Enolate Alkylation (Gold Standard)

Best for: High-value synthesis, complex alkyl halides, and strict mono-alkylation requirements.[1]

Materials:

  • Substrate: tert-Butyl 2-(4-bromopyridin-2-yl)acetate (

    
     equiv)[1]
    
  • Base: LiHMDS (1.0 M in THF,

    
     equiv)
    
  • Electrophile: Alkyl Halide (

    
    , 
    
    
    
    equiv)
  • Solvent: Anhydrous THF (

    
     M concentration relative to substrate)[1]
    
  • Quench: Saturated

    
     solution[1]
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and the substrate.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.

  • Deprotonation: Add LiHMDS dropwise over 10 minutes. The solution typically turns deep yellow/orange, indicating enolate formation.

    • Critical: Stir at -78°C for 30 minutes. Do not warm, or the 4-Br group may undergo exchange.

  • Alkylation: Add the Alkyl Halide (neat or dissolved in minimal THF) dropwise.[1]

    • Note: If

      
       is a bromide or chloride, add DMPU (
      
      
      
      equiv) to accelerate the
      
      
      step without warming.
  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC.[1]

    • Endpoint: If conversion is slow, allow to warm slowly to -40°C, but never exceed 0°C before quenching.

  • Quench: Add saturated

    
     (excess) at the reaction temperature. Dilute with EtOAc.
    
Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, simple alkyl halides (benzyl/allyl), and robust substrates.[1]

Materials:

  • Substrate (

    
     equiv)[1][2]
    
  • Base: 50% aq.[1] NaOH or solid KOH (

    
     equiv)
    
  • Catalyst: TBAB (Tetrabutylammonium bromide,

    
     mol%)
    
  • Solvent: Toluene (

    
     M)[1]
    

Step-by-Step Workflow:

  • Mixing: Dissolve substrate and Alkyl Halide (

    
     equiv) in Toluene.
    
  • Catalyst Addition: Add TBAB.

  • Initiation: Add the base (aq. NaOH or solid KOH) while stirring vigorously (

    
     rpm).
    
    • Mechanism:[1][3][4][5][6][7][8][9] The deprotonation occurs at the interface; the ion pair (

      
      ) extracts into the organic phase to react with 
      
      
      
      .
  • Monitoring: Stir at room temperature (20–25°C). Reaction usually completes in 1–4 hours.[1]

  • Workup: Separate phases. Wash organic layer with water and brine.[1][10]

Visualization of Reaction Logic

The following diagram illustrates the mechanistic pathway and critical decision nodes for avoiding side reactions.

G Start Substrate: t-Butyl 2-(4-bromopyridin-2-yl)acetate BaseChoice Base Selection Start->BaseChoice LiHMDS LiHMDS / -78°C (Kinetic Control) BaseChoice->LiHMDS Recommended NaH NaH / DMF (Thermodynamic) BaseChoice->NaH High Risk Enolate Li-Enolate Species (Stable at Low Temp) LiHMDS->Enolate Deprotonation SideRxn Risk: 4-Br Exchange or Bis-Alkylation NaH->SideRxn Uncontrolled Enolate->SideRxn If T > 0°C Product Mono-Alkylated Product Enolate->Product + R-X (Electrophile)

Caption: Workflow for selecting the optimal alkylation pathway to minimize 4-bromo instability.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Bis-Alkylation Reaction warmed too fast; Excess base.[1]Use strictly 1.05 eq. base. Keep at -78°C. Add R-X before base (Inverse Addition - risky for this substrate, stick to slow R-X addition).[1]
No Reaction Enolate aggregation; R-X unreactive.Add polar co-solvent (HMPA or DMPU, 2-3 eq.) to break Li-aggregates.[1] Switch from Bromide to Iodide electrophile.[1]
Degradation (Tars) Nucleophilic attack on Pyridine ring.[1]Ensure Base is non-nucleophilic (LiHMDS).[1] Avoid n-BuLi. Lower temperature.
Low Yield Hydrolysis of t-Butyl ester.[1]Ensure anhydrous conditions.[1][6] Avoid strong aqueous acids during workup (use buffered

).[1]

References

  • Bordwell pKa Table (DMSO). Acidity of Carbon Acids.[1] University of Wisconsin-Madison. Link

  • Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry.[1] Link

  • Schlosser, M. (2005).[1] The "Halogen Dance" on Heterocycles. Angewandte Chemie International Edition.[1] Link

  • Sigma-Aldrich. Ethyl 2-pyridylacetate Product Specification & Safety.[1]Link[1]

Sources

Method

High-Fidelity Hydrolysis of tert-Butyl 2-(4-bromopyridin-2-yl)acetate: Application Note &amp; Protocol

Executive Summary Objective: To provide a robust, reproducible protocol for the conversion of tert-butyl 2-(4-bromopyridin-2-yl)acetate to 2-(4-bromopyridin-2-yl)acetic acid. Critical Technical Insight: The primary chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, reproducible protocol for the conversion of tert-butyl 2-(4-bromopyridin-2-yl)acetate to 2-(4-bromopyridin-2-yl)acetic acid.

Critical Technical Insight: The primary challenge in this transformation is not the ester cleavage itself, but the thermal and chemical instability of the product . 2-Pyridylacetic acids are notoriously prone to spontaneous decarboxylation, particularly in their zwitterionic (neutral) form or upon heating. Consequently, standard basic hydrolysis (saponification) is contraindicated due to the harsh conditions required to cleave sterically hindered tert-butyl esters and the high risk of degradation.

Recommended Strategy: Acid-catalyzed chemoselective cleavage (Acidolysis) using Trifluoroacetic acid (TFA) or Hydrogen Chloride (HCl). This method isolates the product as a stable acid salt (TFA or HCl salt), preventing the formation of the unstable zwitterion and mitigating decarboxylation.

Scientific Foundation & Mechanistic Rationale

The Chemical Challenge: Decarboxylation

The target molecule contains a pyridine ring protonated at the 2-position relative to the acetic acid moiety. In its neutral form, the pyridyl nitrogen acts as an electron sink, facilitating a mechanism similar to the decarboxylation of


-keto acids.
  • Risk Factor: If the molecule is neutralized to its free base (zwitterion) or heated, the electron density flows from the carboxylate to the pyridine ring, ejecting

    
     and forming a reactive pyridinium ylide intermediate, which rapidly protonates to form 4-bromo-2-methylpyridine (the degradation product).
    
  • Solution: Maintain the pyridine nitrogen in a protonated state (salt form) throughout the reaction, workup, and storage.

Reaction Mechanism: Acid-Catalyzed Cleavage ( )

Unlike primary alkyl esters which cleave via hydrolysis (


), tert-butyl esters cleave via an E1-like elimination mechanism known as Alkyl-Oxygen Fission (

)
.
  • Protonation: The carbonyl oxygen is protonated by the strong acid (TFA).

  • Fragmentation: The tert-butyl group leaves as a stable tertiary carbocation (

    
    ), generating the carboxylic acid.
    
  • Termination: The

    
     cation rapidly loses a proton to form isobutylene (gas) or is trapped by a scavenger if present.[1]
    
Visualization: Reaction & Failure Pathways

G Substrate tert-Butyl Ester (Substrate) Intermediate Protonated Intermediate Substrate->Intermediate + TFA/H+ ProductSalt Target Product (Acid Salt) Intermediate->ProductSalt - Isobutylene (Gas) Zwitterion Free Base (Zwitterion) ProductSalt->Zwitterion Basic Workup (Avoid!) Degradation Degradation Product (4-bromo-2-methylpyridine) Zwitterion->Degradation - CO2 (Decarboxylation)

Figure 1: Reaction pathway showing the desired acidolysis route (green) and the critical failure mode via decarboxylation (red).

Detailed Protocol: Method A (TFA/DCM)

The Gold Standard for small-to-medium scale synthesis.

Materials & Reagents
ReagentSpecificationRole
tert-Butyl 2-(4-bromopyridin-2-yl)acetate>95% PuritySubstrate
Trifluoroacetic Acid (TFA)Reagent Grade (>99%)Acid Catalyst / Solvent
Dichloromethane (DCM)AnhydrousCo-solvent
Diethyl Ether (

)
ACS GradeTrituration Solvent
HexanesACS GradeTrituration Solvent
Experimental Procedure

Step 1: Preparation (0 min)

  • Ensure all glassware is clean and dry.

  • Prepare a solution of the substrate in DCM (concentration: 0.1 M to 0.2 M).

    • Example: Dissolve 1.0 g (3.67 mmol) of substrate in 18–36 mL of DCM.

Step 2: Acid Addition (5 min)

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add TFA dropwise to the stirring solution.[2]

  • Ratio: Use a 1:1 to 1:2 volume ratio of TFA to DCM.

    • Example: If using 20 mL DCM, add 10–20 mL TFA.

  • Note: Gas evolution (isobutylene) may be observed.[1] Ensure the system is vented (e.g., needle in septum).

Step 3: Reaction (1–4 Hours)

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir for 2–4 hours.

  • Monitoring: Monitor by LC-MS or HPLC.

    • Target: Disappearance of starting material (

      
      ) and appearance of the acid product (
      
      
      
      ).
    • Caution: Do not rely solely on TLC as the acid sticks to silica and may streak or decarboxylate on the plate.

Step 4: Workup (Critical)

  • Do NOT perform an aqueous basic extraction. This will generate the unstable zwitterion.

  • Concentrate the reaction mixture in vacuo (Rotary Evaporator).

    • Bath Temperature: Keep

      
      . High heat promotes decarboxylation.[3]
      
  • Add toluene (2x volume) and re-evaporate to azeotropically remove residual TFA. Repeat this step 2–3 times.

Step 5: Isolation & Purification

  • The residue will likely be a gum or viscous oil (TFA salt).

  • Trituration: Add cold Diethyl Ether (

    
    ) or a mixture of 
    
    
    
    /Hexanes (1:1).
  • Sonicate or scratch the flask to induce crystallization.

  • Filter the resulting solid under inert atmosphere (nitrogen blanket) if possible.

  • Dry under high vacuum at room temperature.

Yield Expectation: 85–95% as the TFA salt.

Alternative Protocol: Method B (HCl/Dioxane)

Preferred for generating the HCl salt directly, which may have better crystallinity.

Procedure
  • Dissolve the substrate (1.0 equiv) in 1,4-Dioxane (5 volumes).

  • Cool to 0 °C.

  • Add 4M HCl in Dioxane (10–20 equiv).

  • Stir at Room Temperature for 4–12 hours.

    • Note: Reaction is often slower than TFA.

  • If a precipitate forms, filter directly and wash with

    
    .
    
  • If no precipitate, concentrate in vacuo (

    
    ) and triturate with 
    
    
    
    .

Quality Control & Troubleshooting

Analytical Markers
TechniqueObservation (Product)Observation (Failure/Decarboxylation)
1H NMR (

)
Singlet at

ppm (

alpha to carbonyl).
Loss of

singlet. Appearance of

singlet at

ppm.
LC-MS Mass peak at 216/218 (

isotope pattern).
Mass peak at 172/174 (Loss of 44 Da,

).
Troubleshooting Guide
  • Issue: Product is an oil that won't solidify.

    • Cause: Residual TFA or solvent.[2][4][5]

    • Fix: Dissolve in minimal DCM, precipitate into cold Hexanes/Ether (10:1) with vigorous stirring.

  • Issue: "New spot" appearing on TLC that is less polar than product.

    • Cause: Decarboxylation to 4-bromo-2-methylpyridine.

    • Fix: Lower evaporation bath temperature. Ensure product is stored as a salt.

Storage & Stability

  • Form: Store exclusively as the HCl or TFA salt .

  • Temperature: -20 °C.

  • Atmosphere: Argon or Nitrogen (hygroscopic salts can degrade).

  • Shelf Life: The salt is stable for months. The free base (if generated in situ) must be used immediately.

References

  • Mechanism of tert-Butyl Ester Cleavage (

    
    ): 
    
    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Esters).[6]

    • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA".[1][4] Available at: [Link]

  • Instability of 2-Pyridylacetic Acids

    • Kozerski, L., et al. (2010). "Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation." Journal of Molecular Structure, 976(1-3), 263-269. [Link]

    • Carey, F. A. (2006).[3] Organic Chemistry (6th ed.).[3] McGraw-Hill. (Discussion on decarboxylation of

      
      -functionalized acids).
      
  • Synthesis of Pyridine Acetate Precursors
  • General Protocol for Pyridine Ligand Synthesis

    • McDougal, N. T., et al. (2010). "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand." Beilstein Journal of Organic Chemistry, 6, 26. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of tert-Butyl 2-(4-bromopyridin-2-yl)acetate

Welcome to the technical support guide for the purification of tert-Butyl 2-(4-bromopyridin-2-yl)acetate. This document provides a comprehensive resource for researchers, chemists, and process development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of tert-Butyl 2-(4-bromopyridin-2-yl)acetate. This document provides a comprehensive resource for researchers, chemists, and process development professionals to achieve high purity of this key synthetic intermediate through recrystallization. The following sections are structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs): The Basics

Q1: What is tert-Butyl 2-(4-bromopyridin-2-yl)acetate and why is its purity important?

Tert-Butyl 2-(4-bromopyridin-2-yl)acetate is a substituted pyridine derivative often used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.[1][2] The purity of this intermediate is critical as impurities can lead to unwanted side reactions, difficult purification of downstream products, and lower overall yields in a multi-step synthesis.

Q2: What are the typical impurities I might encounter?

Impurities often stem from the synthetic route. Common contaminants may include:

  • Unreacted Starting Materials: Such as 2-amino-4-bromopyridine or tert-butyl bromoacetate derivatives.[3][4]

  • Side-Reaction Products: Including isomers or di-substituted products.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts from preceding steps.

  • Solvent Residues: Trapped solvent molecules from the reaction or workup.[5]

Q3: Why is recrystallization the preferred method for purifying this compound?

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[6][7] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[6][7][8] For a compound like tert-Butyl 2-(4-bromopyridin-2-yl)acetate, which is a solid or a low-melting liquid at room temperature, recrystallization can effectively remove both soluble and insoluble impurities to yield a highly crystalline, pure product.[9]

Core Protocol: Single-Solvent Recrystallization

This section outlines a robust, step-by-step procedure for the recrystallization of tert-Butyl 2-(4-bromopyridin-2-yl)acetate. The key is to identify a solvent in which the compound is highly soluble when hot but sparingly soluble when cold.

Step-by-Step Methodology
  • Solvent Selection: Based on the principle of "like dissolves like," a solvent of intermediate polarity is a good starting point. Given the pyridine ring and the ester group, solvents like ethyl acetate, isopropyl acetate, or a mixture such as heptane/ethyl acetate are often suitable. Perform small-scale solubility tests to confirm the ideal solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.[7][10] Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[11]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities (like dust, catalysts) are visible or if the solution is colored, a hot filtration is necessary.[12][13][14] This step removes insoluble materials and can be combined with the addition of activated charcoal to remove colored impurities.[15][16]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[15] Slow cooling is essential for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.[12][17]

  • Inducing Crystallization (If Necessary): If crystals do not form, the solution may be supersaturated.[18] Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed crystal" of the pure compound.[6][11][18]

  • Ice Bath Cooling: Once crystal growth appears complete at room temperature, place the flask in an ice-water bath for 10-20 minutes to maximize the precipitation of the product from the mother liquor.[15]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any adhering mother liquor which contains dissolved impurities.[11][19]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter for a period or by transferring them to a drying oven at a temperature well below the compound's melting point.[11]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_end Result Start Crude Solid Solvent Select Solvent Start->Solvent Dissolve 1. Dissolve in minimum hot solvent Solvent->Dissolve HotFilt 2. Hot Filtration (if needed) Dissolve->HotFilt Insoluble impurities? Cool 3. Slow Cooling & Crystallization Dissolve->Cool No insolubles HotFilt->Cool Collect 4. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash with Cold Solvent Collect->Wash Dry 6. Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for the recrystallization of an organic solid.

Troubleshooting Guide (Q&A)

Problem: My compound "oils out" instead of forming crystals.

Q: I see liquid droplets forming in my solution as it cools, not solid crystals. What is happening and how do I fix it?

A: This phenomenon is called "oiling out" and occurs when the solute separates from the solution as a liquid rather than a solid.[18][20][21] This typically happens if the melting point of your compound (or an impure version of it) is lower than the temperature of the solution when it becomes supersaturated.[18][20] Oiled-out products are often impure because the oil can dissolve impurities more effectively than the solvent.[20][21][22]

Causality & Solutions:

  • High Impurity Level: A significant amount of impurity can depress the melting point of your compound, causing it to liquefy.

    • Solution: Add more of the "good" solvent to the hot, oiled-out mixture to redissolve the oil.[18][20] The goal is to lower the saturation temperature to a point below the compound's melting point. Then, allow the solution to cool much more slowly. An initial purification step, like a simple column filtration, might be necessary if the impurity load is very high.[23]

  • Cooling Too Rapidly: If the solution is cooled too quickly, it can become highly supersaturated at a temperature that is still above the compound's melting point.

    • Solution: Reheat the solution until the oil redissolves. Insulate the flask (e.g., by placing it on a cork ring or paper towels) to ensure a very slow cooling rate.[20]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be significantly higher than the melting point of the solute.[17]

    • Solution: Select a lower-boiling point solvent or use a co-solvent system (see Advanced Techniques).

Problem: No crystals are forming, even after cooling.

Q: My solution is clear and at room temperature (or in an ice bath), but nothing is precipitating. What should I do?

A: This is a common issue that usually points to one of two problems: insufficient supersaturation or kinetic barriers to nucleation.

Causality & Solutions:

  • Too Much Solvent: This is the most frequent cause.[18] If an excess of solvent was used during the dissolution step, the solution will not be saturated upon cooling.[11][18]

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[20] Allow it to cool again. If the mother liquor is accessible, you can test it by dipping a glass rod in and letting it dry; a significant solid residue indicates a high concentration of the compound remains in solution.[20]

  • Supersaturation without Nucleation: The solution is saturated, but the crystals have not yet started to form (a process called nucleation).[18]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[6][11][18] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution.[5][11][18] This "seed crystal" acts as a template for other molecules to deposit onto.

Problem: The recovery yield is very low.

Q: I got beautiful crystals, but my final mass is much lower than expected. Where did my compound go?

A: Low recovery is often a trade-off for high purity. However, significant losses can usually be mitigated.

Causality & Solutions:

  • Excess Solvent: As mentioned above, using too much solvent will leave a large amount of your product dissolved in the mother liquor even after cooling.[11][20]

    • Solution: Always use the minimum amount of hot solvent required for dissolution. You can attempt to recover more material from the mother liquor by boiling off some solvent and cooling for a "second crop" of crystals, though this crop may be less pure.

  • Premature Crystallization: If the solution cools too fast during a hot filtration, the product can crystallize on the filter paper or in the funnel stem, leading to loss.[14][16]

    • Solution: Ensure the funnel and receiving flask are pre-heated with hot solvent vapor before filtration.[13][14][16] Use a stemless or short-stemmed funnel to minimize surface area for premature crystallization.[14][15][16]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent for the washing step.[11]

Advanced Techniques & Data

Q: When should I use a co-solvent (mixed-solvent) system?

A: A co-solvent system is ideal when no single solvent has the desired solubility profile. This technique uses two miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[10]

Methodology:

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy (turbid).[24] This indicates the saturation point has been reached.

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as you would in a single-solvent recrystallization.

Troubleshooting Logic for Co-Solvent Systems

CoSolvent_Troubleshooting Start Problem Encountered Oiling Oiling Out Occurs Start->Oiling NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield Sol1 Re-heat to dissolve oil. Add more 'good' solvent. Cool very slowly. Oiling->Sol1 Sol2 Too much 'good' solvent used. Boil off some solvent or add more 'bad' solvent. NoCrystals->Sol2 Sol3 Too much 'bad' solvent added initially. Add more 'good' solvent to redissolve, then cool slowly. LowYield->Sol3

Sources

Optimization

handling moisture sensitivity of tert-Butyl 2-(4-bromopyridin-2-yl)acetate precursors

The following guide is structured as a Technical Support Center for researchers working with tert-Butyl 2-(4-bromopyridin-2-yl)acetate and its synthesis precursors. It moves beyond generic advice, focusing on the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with tert-Butyl 2-(4-bromopyridin-2-yl)acetate and its synthesis precursors. It moves beyond generic advice, focusing on the specific mechanistic failures caused by moisture in pyridine-based organometallic chemistry.

Ticket Subject: Handling Moisture Sensitivity & Stability Protocols Molecule: tert-Butyl 2-(4-bromopyridin-2-yl)acetate Case ID: PYR-BR-TBU-001

Executive Summary: The "Hidden" Instability

The synthesis and handling of tert-butyl 2-(4-bromopyridin-2-yl)acetate presents a dual challenge. While the final tert-butyl ester offers steric protection against hydrolysis, the metallated precursors (lithium or zinc enolates/anions) required to synthesize it are intolerant of moisture levels >50 ppm. Furthermore, if moisture breaches the system, the resulting hydrolysis product (the pyridyl acetic acid) is prone to rapid spontaneous decarboxylation , leading to complete batch loss.

This guide addresses the three critical failure points:

  • Solvent Integrity: Achieving <10 ppm water content in THF.

  • Metallation Survival: Preventing protonation of the 4-bromo-2-picolyl anion.

  • Post-Synthesis Stability: Preventing acid-catalyzed decarboxylation.

Critical Workflow: Solvent & Reagent Preparation

Standard "dry" solvents from a keg or still are often insufficient for this specific chemistry due to the competitive rate of protonation vs. C-C bond formation.

Protocol A: The "Ultra-Dry" THF Standard

Requirement: Water content < 10 ppm. Why: The lithiated precursor (4-bromo-2-lithiomethylpyridine) is a strong base. Even trace moisture (20-50 ppm) will quench the anion, returning the starting material (4-bromo-2-methylpyridine) and lowering yield.

MethodResidual Water (ppm)Suitability for Pyridyl LithiationNotes
Na/Benzophenone Still 30–50 ppmRisk High Often insufficient for sensitive 4-bromopyridine lithiations.
Solvent System (Alumina) 10–20 ppmAcceptable Must be freshly dispensed.
3Å Molecular Sieves < 5 ppm Recommended Gold Standard. Sieves must be activated at 300°C.

Actionable Step: Do not rely solely on a solvent still.[1] Post-dry your THF over activated 3Å molecular sieves (20% w/v) for a minimum of 24 hours before use.

Protocol B: Reagent Titration

Issue: Commercial LDA or n-BuLi concentrations degrade over time. Impact: If you add exactly 1.0 equiv of a degraded base, you will have unreacted starting material. If you add excess to compensate, you risk Lithium-Halogen Exchange at the 4-bromo position (swapping the Br for Li), destroying your scaffold. Resolution: Titrate your organolithium reagent using N-pivaloyl-o-toluidine or 1,10-phenanthroline/menthol immediately prior to use.

Troubleshooting The Synthesis (The "Precursor" Phase)

The most common route involves deprotonating 4-bromo-2-methylpyridine. This intermediate is the "sensitive precursor."

Diagnostic Diagram: The Pathway of Failure

The following diagram illustrates the kinetic competition between the desired reaction and moisture-induced degradation.

G Start 4-Bromo-2-methylpyridine Anion INTERMEDIATE: Lithiated Precursor (Extremely Moisture Sensitive) Start->Anion Deprotonation Base Strong Base (LDA/LiHMDS, -78°C) Base->Anion Product Target: t-Butyl 2-(4-bromopyridin-2-yl)acetate Anion->Product SLOW: C-C Bond Formation Quench Protonated Starting Material (Reaction Failure) Anion->Quench FAST: Reaction with Water SideRxn Li-Halogen Exchange (Loss of Bromine) Anion->SideRxn Temp > -60°C Water Trace Moisture (>10 ppm) Water->Quench Electrophile Electrophile (Boc2O or Carbonate) Electrophile->Product

Caption: Figure 1. Kinetic competition in precursor generation. Moisture leads to immediate quenching (red path), while temperature elevation risks bromine loss (dotted path).

Common Issues & Solutions

Issue 1: "I recovered starting material (4-bromo-2-methylpyridine)."

  • Cause: Moisture quenched the lithiated intermediate before it could react with the electrophile (e.g., di-tert-butyl dicarbonate).

  • Fix:

    • Switch to Schlenk line techniques . Do not use simple balloon pressure.

    • Ensure the electrophile (e.g., Boc2O) is dissolved in dry THF and dried over sieves. Commercial Boc2O often contains trace water.

Issue 2: "I lost the Bromine atom (Product is tert-butyl 2-(pyridin-2-yl)acetate)."

  • Cause: Lithium-Halogen exchange.[2][3][4] The Lithium atom swapped with the Bromine at position 4. This happens if the temperature rises above -70°C or if n-BuLi is used instead of LDA/LiHMDS.

  • Fix:

    • Use LDA or LiHMDS (non-nucleophilic bases) rather than n-BuLi.

    • Maintain internal temperature at -78°C strictly during deprotonation.

Issue 3: "The product turned into a gum during workup."

  • Cause: Acidic hydrolysis followed by decarboxylation.

  • Mechanism: If the tert-butyl ester hydrolyzes to the acid, the pyridine ring acts as an electron sink, facilitating the loss of CO2.

  • Fix: Keep workup conditions neutral or slightly basic . Avoid strong acid washes (like 1M HCl) to remove pyridine; use column chromatography instead.

Alternative Route: The Reformatsky Protocol

If moisture sensitivity remains a blocker, switch to the Zinc-mediated Reformatsky reaction. It is more tolerant of moisture than Lithium reagents.

Concept: React 2,4-dibromopyridine with the Reformatsky reagent of tert-butyl acetate.

Protocol Adjustment:

  • Zinc Activation: Commercial Zinc dust is often oxidized (inactive).

  • Activation Step: Wash Zn with dilute HCl, then water, then acetone, then ether, and dry under high vacuum.

  • Chemical Activation: Add TMSCl (Trimethylsilyl chloride) (1-2 mol%) to the suspension of Zn in THF. This scavenges moisture and activates the metal surface.

Frequently Asked Questions (FAQ)

Q: Can I store the lithiated precursor solution? A: No. The lithiated species is thermally unstable. Even at -78°C, it can undergo slow decomposition or polymerization. It must be generated and used in situ immediately.

Q: Why is the tert-butyl ester preferred over the ethyl ester? A: Two reasons:

  • Stability: The bulky tert-butyl group prevents nucleophilic attack and hydrolysis better than ethyl.

  • Synthetic Utility: It can be cleaved under acidic conditions (TFA) to release the acid (if needed) without using saponification (base/water), which risks decarboxylation.

Q: How do I dry the final product? A: Do not use heat. Pyridyl acetates are heat-sensitive. Dry under high vacuum at ambient temperature . Store in a freezer (-20°C) under Argon.

Q: My THF is blue (Na/Benzophenone). Is that dry enough? A: For general chemistry, yes. For lithiating a brominated pyridine, maybe not . The "blue" indicates lack of oxygen and gross moisture, but water can still exist at levels that quench sensitive anions. Use the 3Å Sieve method (See Module 2) for critical steps.

References & Grounding

  • Solvent Drying Standards:

    • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

    • Key Finding: 3Å Molecular sieves reduce THF water content to <5 ppm, superior to Na/Benzophenone stills.

  • Instability of Pyridyl Acetates:

    • Konopelski, A., et al. (2011). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. Journal of Molecular Modeling.

    • Key Finding: Pyridyl acetic acids are prone to facile decarboxylation due to the electron-withdrawing nature of the pyridine ring.

  • Handling Organolithiums:

    • Schwindeman, J. A., et al. (2002). Safe handling of organolithium compounds in the laboratory. Princeton EHS / FMC Lithium Division.

    • Key Finding: protocols for inert atmosphere transfer and titration.

  • Reformatsky Reaction on Pyridines:

    • Kloetzing, R. J., et al. (2006). Functionalized Pyridylmagnesium Reagents via a Iodine–Magnesium Exchange. Angewandte Chemie.

    • Context: Discusses metallation of halopyridines and stability of intermediates.

Sources

Reference Data & Comparative Studies

Validation

Reference Standards Guide: tert-Butyl 2-(4-bromopyridin-2-yl)acetate

CAS: 1266119-33-8 | Formula: C₁₁H₁₄BrNO₂ | M.W.: 272.14 g/mol Executive Summary In medicinal chemistry, tert-butyl 2-(4-bromopyridin-2-yl)acetate serves as a high-value scaffold for synthesizing kinase inhibitors and GLP...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1266119-33-8 | Formula: C₁₁H₁₄BrNO₂ | M.W.: 272.14 g/mol

Executive Summary

In medicinal chemistry, tert-butyl 2-(4-bromopyridin-2-yl)acetate serves as a high-value scaffold for synthesizing kinase inhibitors and GLP-1 agonists. Its dual functionality—the acid-labile tert-butyl ester and the cross-coupling-ready aryl bromide—makes it versatile but also susceptible to specific degradation pathways.

A common pitfall in drug development is relying on "Research Grade" certificates of analysis (CoA) for critical quantitative assays. For this intermediate, commercial "98%" purity often masks significant molar impurities like the des-bromo analog or the hydrolyzed free acid , which skew stoichiometric calculations in subsequent steps.

This guide outlines the hierarchy of reference standards and provides a self-validating protocol to establish an In-House Primary Standard using Quantitative NMR (qNMR), ensuring metrological traceability when a commercial Certified Reference Material (CRM) is unavailable.

Part 1: The Hierarchy of Standards

For a specialized intermediate like tert-butyl 2-(4-bromopyridin-2-yl)acetate, off-the-shelf ISO 17034 CRMs are rarely available. Researchers must often bridge the gap between commercial "tech grade" material and the rigorous requirements of GLP/GMP studies.

Diagram 1: Reference Material Hierarchy

This diagram illustrates the reliability and traceability tiers of chemical standards.

Hierarchy Tier1 Tier 1: ISO 17034 CRM (Metrological Traceability, Uncertainty Budget) *Rare for this intermediate* Tier2 Tier 2: User-Qualified Primary Standard (qNMR Validated, Dried, Characterized) Tier2->Tier1 ISO Accreditation Tier3 Tier 3: Analytical Standard (Vendor CoA, HPLC Purity >98%) Tier3->Tier2 qNMR Qualification Tier4 Tier 4: Research/Bulk Grade (Identity confirmed, Purity variable) Tier4->Tier3 Purification

Caption: The reliability pyramid. Most drug discovery labs must elevate Tier 3/4 material to Tier 2 status via qNMR for critical assays.

Part 2: Comparative Performance Analysis

The following table contrasts the typical attributes of a commercial vendor standard versus a material qualified using the protocols in this guide.

FeatureCommercial "Research Grade" Qualified In-House Standard Impact on Data
Purity Assignment Area% (HPLC-UV @ 254nm)Weight% (qNMR)HPLC Area% overestimates purity by ignoring non-UV active salts/solvents.
Water Content Often unreportedMeasured (KF Titration)Hygroscopic pyridine salts can add 1-3% mass error.
Key Impurity: Free Acid Co-elutes or broadens peakDistinct shift in ¹H NMRAcid impurity poisons base-catalyzed coupling reactions.
Key Impurity: Des-bromo ~0.5 - 2.0%Quantified specificallyCompetes in Suzuki couplings, leading to difficult-to-separate byproducts.
Uncertainty Unknown± 0.5%Essential for accurate IC₅₀ or binding constant determination.

Part 3: Critical Quality Attributes (CQAs) & Impurity Profiling

When sourcing or qualifying this standard, three specific degradation pathways must be monitored:

  • Hydrolysis (Acid Formation):

    • Mechanism:[1][2][3][4][5] Exposure to ambient moisture/acid traces cleaves the tert-butyl group.

    • Detection: HPLC (broad tailing peak) or NMR (Loss of 9H singlet at ~1.4 ppm).

    • Risk: The free acid alters pH in sensitive transition-metal catalyzed reactions.

  • Protodebromination (Des-bromo impurity):

    • Mechanism:[1][2][3][4][5] Radical scavenging during synthesis or storage.

    • Detection: Mass Spec (M-H = 193 vs 271/273).

    • Risk: Acts as a chain terminator in polymerization or coupling.

  • Regioisomerism:

    • Mechanism:[1][3][4][5] 2-bromo vs 4-bromo substitution during pyridine ring formation.

    • Detection: ¹H NMR coupling constants (J-values) are critical here.

Part 4: Experimental Validation Protocols

Since a CRM is likely unavailable, you must create a Tier 2 User-Qualified Standard .

Protocol A: Absolute Purity via qNMR (The "Gold Standard")

This method establishes the "True Value" purity, independent of UV extinction coefficients.

  • Instrument: 400 MHz NMR or higher (e.g., Bruker Avance).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Non-hygroscopic, distinct singlet at 6.1 ppm.

  • Solvent: DMSO-d₆ (Prevent volatility issues associated with CDCl₃).

  • Relaxation Delay (D1): 60 seconds (Must be > 5 × T₁).

Workflow:

  • Accurately weigh ~10 mg of the Analyte and ~5 mg of Internal Standard into the same vial (precision ±0.01 mg).

  • Dissolve in 0.7 mL DMSO-d₆.

  • Acquire ¹H NMR with ns=16, d1=60s, center frequency on aromatic region.

  • Integration: Integrate the Analyte signal (Pyridine proton, doublet ~8.4 ppm) and IS signal (Singlet 6.1 ppm).

Calculation:



Protocol B: Purity & Impurity Profiling via HPLC-UV

Used for routine checking after the standard is qualified.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.0 (Basic pH keeps pyridine deprotonated, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow: 1.0 mL/min.[6]

  • Detection: 254 nm (aromatic) and 220 nm (amide/carbonyl).

Diagram 2: Qualification Workflow

Decision logic for accepting a batch as a reference standard.

Workflow Start Raw Material Received Identity 1. Identity Check (1H NMR, MS) Confirm Structure Start->Identity Homogeneity 2. Homogeneity Check (HPLC-UV) Single Peak >99%? Identity->Homogeneity Purify Repurify (Flash/Recrystallization) Homogeneity->Purify No (<99%) qNMR 3. Value Assignment (qNMR w/ Internal Std) Determine Absolute Wt% Homogeneity->qNMR Yes (>99%) Purify->Homogeneity Water 4. Volatiles Check (KF & TGA) Subtract Water/Solvent qNMR->Water Final Release as Primary Standard Water->Final

Caption: Step-by-step logic to convert raw chemical inventory into a trusted analytical reference.

Part 5: Stability & Handling

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The tert-butyl ester is chemically stable to oxidation but physically stable only if kept dry.

  • Solution Stability:

    • In DMSO-d₆: Stable for <24 hours. Acidic trace impurities in DMSO can catalyze ester hydrolysis over time.

    • In Acetonitrile: Stable for 1 week at 4°C.

  • Handling: Avoid strong acids (TFA, HCl) during preparation, as these will rapidly cleave the ester to the carboxylic acid (CAS 1346617-48-8 analog).

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[1]Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2782. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54366656 (Parent Acid).Link

  • Burbank, J. H., et al. (2014). "Scalable Synthesis of Pyridine-Based Intermediates." Organic Process Research & Development, 18(1), 163-169. (Contextual citation for pyridine handling). Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. (Guideline for qNMR parameters). Link

Sources

Comparative

Technical Comparison Guide: Purity Validation of tert-Butyl 2-(4-bromopyridin-2-yl)acetate

Executive Summary & Molecule Profile Target Molecule: tert-Butyl 2-(4-bromopyridin-2-yl)acetate CAS: 1266119-33-8 Role: Critical intermediate in the synthesis of Porcupine inhibitors (Wnt pathway) and cross-coupling subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: tert-Butyl 2-(4-bromopyridin-2-yl)acetate CAS: 1266119-33-8 Role: Critical intermediate in the synthesis of Porcupine inhibitors (Wnt pathway) and cross-coupling substrates.

In the context of drug development, establishing the absolute purity of intermediates like tert-Butyl 2-(4-bromopyridin-2-yl)acetate is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify bulk purity or detect inorganic salts and trapped solvents. This guide compares Elemental Analysis (EA) against modern alternatives like Quantitative NMR (qNMR) , providing a definitive protocol for validation compliant with ICH Q6A guidelines.

Theoretical Framework: The Calculation

Before experimental validation, the theoretical elemental composition must be established.

Molecular Formula:


Molecular Weight (MW):  272.14  g/mol 
Step-by-Step Calculation
ElementCountAtomic Mass ( g/mol )Total Mass ContributionCalculationTheoretical %
Carbon (C) 1112.011132.12

48.55%
Hydrogen (H) 141.00814.11

5.19%
Nitrogen (N) 114.00714.01

5.15%
Bromine (Br) 179.90479.90

29.36%
Oxygen (O) 215.99932.00

11.76%

Critical Insight: A deviation of >0.4% from these theoretical values typically indicates the presence of impurities (solvents, water, or silica gel) or degradation.

Comparative Analysis: EA vs. qNMR vs. HRMS

Why choose Elemental Analysis when modern spectroscopy exists? This table breaks down the performance metrics.

FeatureElemental Analysis (EA) Quantitative NMR (qNMR) HRMS (LC-MS)
Primary Output % Composition (C, H, N)Molar Ratio vs. Internal StandardExact Mass (m/z)
Purity Type Absolute Bulk Purity Absolute Bulk PurityIdentity Confirmation
Solvent Detection Excellent (Carbon values skew heavily)Excellent (Distinct peaks)Poor (Often invisible/suppressed)
Inorganic Salts Detects via Ash/ResidueInvisible (unless nuclei active)Invisible
Sample Req. ~2–5 mg (Destructive)~10 mg (Non-destructive)<0.1 mg (Destructive)
Precision ±0.3% - 0.4%±0.5% - 1.0%<5 ppm (Mass Accuracy)
Verdict Gold Standard for "Dryness" Best for Specific Impurity ID Best for Identity
The "Solvent Trap" Scenario

tert-Butyl 2-(4-bromopyridin-2-yl)acetate is often an oil or low-melting solid. It notoriously traps chromatography solvents (Ethyl Acetate/Hexanes).

  • EA Sensitivity: 1% trapped Ethyl Acetate shifts Carbon by ~0.5%, triggering a failure.

  • HRMS Sensitivity: The solvent is lost in the source or ignored; the sample passes falsely.

Experimental Protocols

Protocol A: Elemental Analysis (Combustion)

Targeting the oily/viscous liquid state of the molecule.

Equipment: CHNS/O Analyzer (e.g., Thermo FlashSmart or Elementar vario). Pre-requisite: Sample must be dried under high vacuum (<1 mbar) for 12 hours to remove volatile solvents.

  • Encapsulation (The Liquid Challenge):

    • Since the product is likely a liquid/oil [1], do not use standard open tin boats.

    • Use hermetically sealed tin capsules or liquid injection autosamplers.

    • Why? Open boats allow evaporation of the volatile tert-butyl ester or absorption of atmospheric moisture before combustion, skewing %H and %N.

  • Weighing:

    • Tare the empty tin capsule.

    • Using a micro-spatula or syringe, introduce 2.0–3.0 mg of the substance.

    • Cold Seal: Use a cold-welding press to seal the capsule immediately.

  • Combustion:

    • Furnace Temperature: 950°C (ensure complete oxidation of the pyridine ring).

    • Carrier Gas: Helium.

    • Oxygen Injection: 5–10 seconds boost to prevent "soot" formation from the aromatic ring.

  • Validation:

    • Run a standard (e.g., Acetanilide) every 10 runs.

    • Acceptance Criteria: Standard must be within ±0.15% of theoretical.

Protocol B: qNMR (The Modern Alternative)

Used when sample quantity is sufficient (>10mg) and non-destructive testing is preferred.

  • Internal Standard Selection:

    • Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-hygroscopic).

    • Constraint: Ensure standard peaks do not overlap with the tert-butyl singlet (

      
       1.4-1.5 ppm) or pyridine protons (
      
      
      
      7.0-8.5 ppm).
  • Preparation:

    • Weigh ~10 mg of analyte (

      
      ) and ~10 mg of standard (
      
      
      
      ) into the same vial with 0.01 mg precision.
    • Dissolve in

      
       or 
      
      
      
      .
  • Acquisition:

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Pulse Angle: 90°.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass, P=Purity of standard)
    

Decision Logic & Visualization

The following diagram illustrates the decision workflow for validating this specific intermediate, integrating ICH Q6A logic.

ValidationWorkflow Crude Crude Synthesis Product Purification Purification (Column Chromatography) Crude->Purification Drying High Vacuum Drying (Remove Solvents) Purification->Drying Identity Identity Check (1H-NMR + HRMS) Drying->Identity Decision Select Purity Method Identity->Decision EA Elemental Analysis (Combustion) Decision->EA Standard QC (Destructive) qNMR qNMR (Internal Standard) Decision->qNMR Limited Sample (Non-destructive) Result_Pass Pass: Deviation < 0.4% (Bulk Purity Confirmed) EA->Result_Pass Result_Fail Fail: Deviation > 0.4% (Recrystallize/Dry) EA->Result_Fail qNMR->Result_Pass qNMR->Result_Fail Result_Fail->Drying Trapped Solvent detected

Figure 1: Analytical workflow for validating tert-Butyl 2-(4-bromopyridin-2-yl)acetate purity.

References

  • Sigma-Aldrich. tert-Butyl 2-(4-bromopyridin-2-yl)acetate Product Information. Retrieved from

  • ICH Harmonised Tripartite Guideline. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999).[1] Retrieved from

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from

  • BenchChem. A Comparative Guide to Purity Validation: qNMR vs. Alternative Methods. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: tert-Butyl 2-(4-bromopyridin-2-yl)acetate

[1][2] Executive Summary tert-Butyl 2-(4-bromopyridin-2-yl)acetate represents a specific class of halogenated pyridine intermediates used in medicinal chemistry.[1] While specific toxicological data for this exact CAS nu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

tert-Butyl 2-(4-bromopyridin-2-yl)acetate represents a specific class of halogenated pyridine intermediates used in medicinal chemistry.[1] While specific toxicological data for this exact CAS number is often limited in public repositories, its pharmacophore—a pyridine ring coupled with an alpha-bromo ester motif—dictates a "High-Hazard" handling protocol.[1]

Critical Safety Alert: Standard laboratory nitrile gloves provide poor protection against pyridine derivatives and halogenated solvents often used to dissolve this compound.[1] This guide prioritizes barrier integrity against transdermal absorption and respiratory sensitization.[1]

Part 1: Risk Assessment & Hazard Identification

Why we protect: Understanding the Structure-Activity Relationship (SAR)

Before selecting PPE, we must understand the chemical behavior of the molecule.

Functional GroupAssociated HazardPhysiological Risk
Pyridine Ring Permeation & Sensitization Pyridines are excellent solvents that rapidly permeate standard nitrile rubber.[1] They are known respiratory sensitizers and can cause CNS depression.[1]
Bromine Substituent Lipophilicity The heavy halogen atom increases the molecule's lipophilicity, facilitating rapid absorption through the skin and into the bloodstream.
tert-Butyl Ester Hydrolysis/Irritation While more stable than methyl esters, potential hydrolysis yields acetic acid derivatives and pyridyl byproducts, which are mucous membrane irritants.

Primary Routes of Exposure:

  • Inhalation: Dust from solid material or aerosols from stock solutions.[1]

  • Dermal Absorption: High risk due to the carrier solvent (often DCM or DMSO) and the pyridine moiety.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety . Do not rely on "standard" lab PPE; use the specific barriers listed below.

Hand Protection (The Critical Control Point)

The Problem: Pyridine derivatives can break through 4-mil nitrile gloves in <6 minutes.[1] The Solution: A Multi-Layer Barrier System.[1]

OperationPrimary Barrier (Inner)Mechanical Barrier (Outer)Rationale
Weighing Solids Nitrile (5 mil) Nitrile (5 mil) Double-gloving provides a visual indicator of tears and sufficient buffer for dry solids.[1]
Solution Prep (DCM/CHCl₃) Laminate (Silver Shield/4H) Nitrile (Disposable) Halogenated solvents permeate nitrile instantly.[1] Laminate liners are chemically impervious.[1]
Solution Prep (DMSO/MeOH) Butyl Rubber or Double Nitrile Nitrile (Long Cuff) DMSO carries solutes through skin efficiently.[1] Butyl offers superior resistance.[1]
Respiratory & Eye Protection[3][4][5]
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1] Note: Safety glasses are insufficient for liquid handling of pyridines due to the risk of splash migration.[1]

  • Respiratory Protection:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

    • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1] P100 filters alone are insufficient for vapors.

Body Protection
  • Lab Coat: 100% Cotton or Nomex (Flame Resistant).[1] Avoid synthetic blends that melt.[1]

  • Apron: Chemical-resistant apron (Tychem or similar) recommended during stock solution preparation to protect the torso from splashes.[1]

Part 3: Operational Handling Protocol

This workflow ensures containment from storage to disposal.[1][2]

Step 1: Pre-Operational Checks[1]
  • Glove Inflation Test: Check laminate/butyl gloves for pinholes by trapping air and squeezing.[1]

  • Static Control: tert-Butyl esters can be static-prone.[1] Use an anti-static gun or ionizer bar in the balance enclosure to prevent powder scattering.[1]

Step 2: Weighing & Solubilization[1]
  • Place the balance inside the fume hood or a vented balance enclosure.[1]

  • Tare the vial before opening the chemical container.[1]

  • Solvent Choice: If possible, avoid Dichloromethane (DCM).[1] Use Ethyl Acetate or Methanol if chemistry permits, as they are less aggressive permeators than DCM.[1]

  • Triple-Rinse: When transferring, triple-rinse the weighing boat into the reaction vessel to ensure quantitative transfer and decontamination of the boat.[1]

Step 3: Decontamination[1]
  • Wipe down the balance area with a soap/water solution (surfactant), followed by an alcohol wipe.[1]

  • Why Soap first? Organic solvents can spread the hydrophobic contaminant; surfactants lift it.[1]

Part 4: Emergency Response & Disposal[1][2]

Spill Response
  • Minor Spill (<5g):

    • Alert nearby personnel.[1][3]

    • Cover with Vermiculite or Activated Carbon pads (Carbon binds organic aromatics well).[1]

    • Clean using the "Outside-In" method to prevent spreading.[1]

  • Skin Exposure:

    • Immediate: Wash with soap and water for 15 minutes.[1]

    • Contraindication: Do NOT use ethanol or acetone to wash skin; this increases absorption of the pyridine derivative.[1]

Waste Disposal Plan

Segregation is vital to prevent unexpected side reactions in the waste stream.[1]

Waste StreamClassificationNotes
Solid Waste Hazardous Solid Contaminated weighing boats, paper towels, and PPE.[1]
Liquid Waste Halogenated Organic Due to the Bromine atom and Pyridine ring.[1] Do NOT mix with Oxidizing Acids (risk of exothermic reaction).[1]
Sharps Chemically Contaminated Needles/syringes used for transfer.[1]

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points based on solvent selection.

SafeHandling Start Start: Handling tert-Butyl 2-(4-bromopyridin-2-yl)acetate RiskAssess Risk Assessment: Check Solvent Compatibility Start->RiskAssess SolventType Solvent System? RiskAssess->SolventType PathDCM Halogenated (DCM, Chloroform) SolventType->PathDCM High Permeation Risk PathStd Polar/Non-Halogenated (MeOH, DMSO, EtOAc) SolventType->PathStd Standard Risk PPE_High CRITICAL PPE: Laminate Liner (Silver Shield) + Nitrile Outer PathDCM->PPE_High PPE_Std STANDARD PPE: Double Nitrile (Min 5 mil) or Butyl Rubber PathStd->PPE_Std Handling Execution: Fume Hood Required Anti-Static Weighing PPE_High->Handling PPE_Std->Handling Decon Decontamination: Soap/Water -> Alcohol Wipe NO Acetone on Skin Handling->Decon Disposal Disposal: Halogenated Organic Waste Decon->Disposal

Caption: Workflow logic for PPE selection based on solvent carrier. Note the divergence in glove protocol for halogenated solvents.

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press (US).[1] [Link]

  • American Chemical Society (ACS). (2023).[1] Chemical Hygiene Plan & Laboratory Safety Guidelines.[1] ACS Center for Lab Safety.[1] [Link]

Sources

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